molecular formula C20H16Cl2N2O2 B3589923 [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Cat. No.: B3589923
M. Wt: 387.3 g/mol
InChI Key: BZZGKQHGDGJBAG-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with a 3,4-dichlorophenyl group and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the electrophilic substitution of the quinoline core with a 3,4-dichlorophenyl group using appropriate reagents and catalysts.

    Attachment of the Morpholino Group: The final step involves the nucleophilic substitution reaction where the morpholino group is introduced to the quinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, alkylation, and acylation, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and halogens (e.g., chlorine, bromine) are used under appropriate conditions (e.g., acidic or basic medium).

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence and conductivity.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Diagnostics: It can be used in diagnostic assays due to its specific binding properties.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)-4-quinolinecarboxylic acid
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Comparison:

  • Structural Differences: While similar compounds may share the quinoline core, they differ in the substituents attached to the core, leading to variations in their chemical and biological properties.
  • Unique Properties: 2-(3,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE is unique due to the presence of both the 3,4-dichlorophenyl and morpholino groups, which confer specific reactivity and biological activity not observed in other similar compounds.

This detailed article provides a comprehensive overview of 2-(3,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-16-6-5-13(11-17(16)22)19-12-15(14-3-1-2-4-18(14)23-19)20(25)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZGKQHGDGJBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE
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[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

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